molecular formula C4H4BrClF4 B3040730 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane CAS No. 232602-78-7

1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane

Cat. No. B3040730
CAS RN: 232602-78-7
M. Wt: 243.42 g/mol
InChI Key: JICUEVPCQDXKAB-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane is a chemical compound with the molecular formula C4H4BrClF4 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane consists of a butane backbone with bromine, chlorine, and fluorine substitutions . The InChI code for this compound is 1S/C4H4BrClF4/c5-4(9,10)3(7,8)1-2-6/h1-2H2 .

Scientific Research Applications

Synthesis Applications

1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane is utilized in the synthesis of various organic compounds. Balaraman et al. (2016) describe its use in the sequential chlorination/fluorination of aromatic trifluoroacetylated ketones, leading to the synthesis of ketones and alkenes with a terminal bromochlorofluoromethyl group (Balaraman et al., 2016). Similarly, Guiot et al. (2005) explore its role in the radical copolymerization of vinylidene fluoride, illustrating its utility in polymer science (Guiot et al., 2005).

Spectroscopy and Molecular Structure Analysis

The compound has been studied using spectroscopic techniques like NMR by Hinton and Jaques (1974), providing insights into its chemical shifts and coupling constants (Hinton & Jaques, 1974). Matsuura et al. (1979) investigated its vibrational spectra and rotational isomerism, contributing to the understanding of molecular structures in different states (Matsuura et al., 1979).

Photochemical Studies

Perkins and Pincock (1978) conducted research on the photoinduced chlorination and bromination of haloadamantanes, which includes studies relevant to the behavior of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane under certain conditions (Perkins & Pincock, 1978).

Electrochemical Behavior

Research by Pritts and Peters (1995) on the electrochemical reduction of dihalobutanes, including 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane, provides insights into the electrochemical properties and potential applications of these compounds (Pritts & Peters, 1995).

Novel Organic Syntheses

Konno et al. (2020) describe the novel use of related compounds in the introduction of a tetrafluoroethylene unit into organic molecules, indicating the broader applicability of such halogenated fluorocarbons in organic chemistry (Konno et al., 2020).

Mechanism of Action

The mechanism of action for 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane is not specified in the search results. This is likely because its use is primarily in the field of proteomics research , and its specific interactions with biological systems may vary depending on the context of the research.

Safety and Hazards

1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its fumes, mist, spray, or vapors, and to use it only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this substance .

Future Directions

The future directions for the use of 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane are not specified in the search results. Given its use in proteomics research , it is likely that future directions will involve further exploration of its potential applications in this field.

properties

IUPAC Name

1-bromo-4-chloro-1,1,2,2-tetrafluorobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrClF4/c5-4(9,10)3(7,8)1-2-6/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JICUEVPCQDXKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCl)C(C(F)(F)Br)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801266091
Record name 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane

CAS RN

232602-78-7
Record name 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=232602-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-chloro-1,1,2,2-tetrafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801266091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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